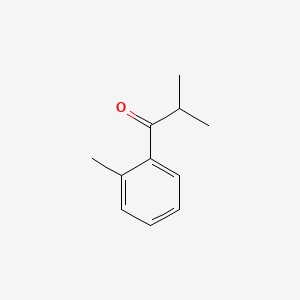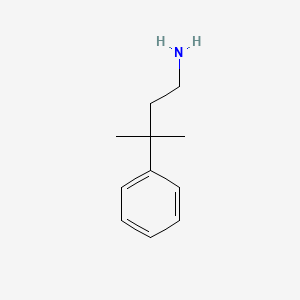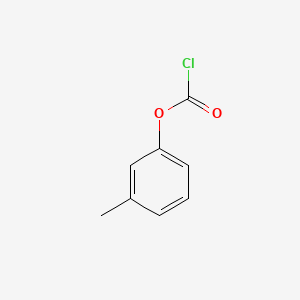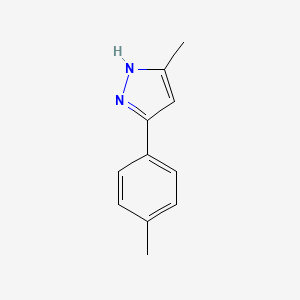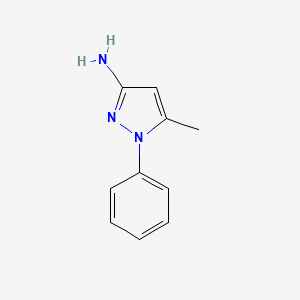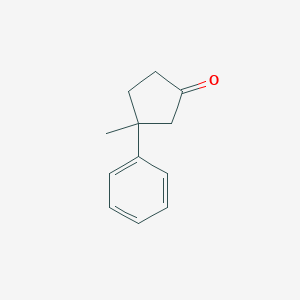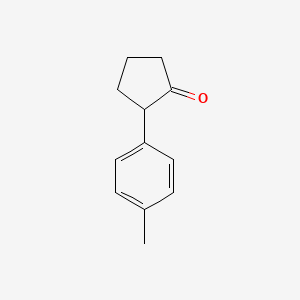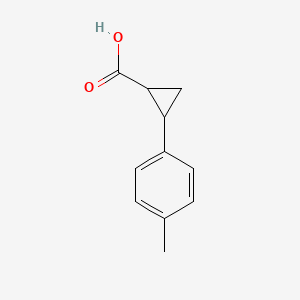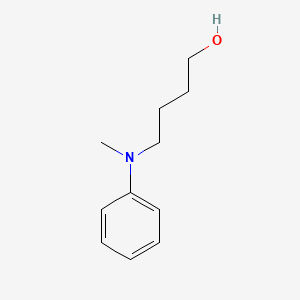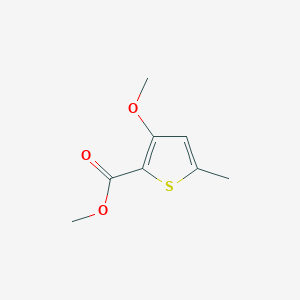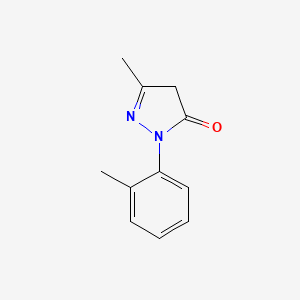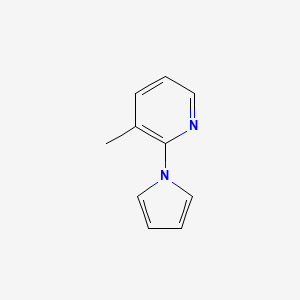
3-methyl-2-(1H-pyrrol-1-yl)pyridine
Descripción general
Descripción
It is a minor tobacco alkaloid found in the leaves of Nicotiana tabacum plants and in cigarette smoke condensate . This compound is of interest due to its structural similarity to nicotine and its potential biological activities.
Mecanismo De Acción
Target of Action
3-Methyl-2-(1H-pyrrol-1-yl)pyridine, also known as β-Nicotyrine, is a metabolite of Nicotine . It primarily targets the α-glucosidase enzyme , which plays a crucial role in the management of type 2 diabetes by delaying glucose absorption .
Mode of Action
The compound exhibits its therapeutic effects by inhibiting the α-glucosidase enzyme . This inhibition reduces the occurrence of postprandial hyperglycemia, a condition characterized by an abnormal increase in blood glucose following meals .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the glucose metabolism pathway. By inhibiting the α-glucosidase enzyme, the compound interferes with the breakdown of complex carbohydrates into glucose . This results in a slower release of glucose into the bloodstream, thereby helping to manage blood glucose levels in individuals with type 2 diabetes .
Pharmacokinetics
As a metabolite of nicotine , it may share similar ADME (Absorption, Distribution, Metabolism, and Excretion) properties
Result of Action
The primary molecular effect of this compound is the inhibition of the α-glucosidase enzyme . This inhibition leads to a delay in glucose absorption, reducing postprandial hyperglycemia . On a cellular level, this can help regulate blood glucose levels, providing therapeutic benefits for individuals with type 2 diabetes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-2-(1H-pyrrol-1-yl)pyridine can be achieved through various synthetic routes. One common method involves the reaction of 3-bromopyridine with 1-methylpyrrole in the presence of a palladium catalyst. The reaction typically proceeds under mild conditions, such as room temperature, and in the presence of a base like potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-methyl-2-(1H-pyrrol-1-yl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic substitution using halogens or nucleophilic substitution using alkyl halides.
Major Products Formed
Oxidation: Oxidized derivatives of the pyridine and pyrrole rings.
Reduction: Reduced forms of the compound, such as 3-methyl-2-(1H-pyrrolidin-1-yl)pyridine.
Substitution: Substituted derivatives with various functional groups attached to the pyridine or pyrrole rings.
Aplicaciones Científicas De Investigación
3-methyl-2-(1H-pyrrol-1-yl)pyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including its role as a minor tobacco alkaloid.
Medicine: Investigated for its potential pharmacological properties, such as its effects on the central nervous system.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other chemical compounds
Comparación Con Compuestos Similares
Similar Compounds
Nicotine: A well-known alkaloid found in tobacco, structurally similar to 3-methyl-2-(1H-pyrrol-1-yl)pyridine.
Anabasine: Another tobacco alkaloid with a similar pyridine ring structure.
Nornicotine: A metabolite of nicotine with a similar structure but lacking the methyl group on the pyrrole ring.
Uniqueness
This compound is unique due to its specific structural arrangement, which combines a pyridine ring with a pyrrole ring. This unique structure contributes to its distinct chemical and biological properties, differentiating it from other similar compounds .
Propiedades
IUPAC Name |
3-methyl-2-pyrrol-1-ylpyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c1-9-5-4-6-11-10(9)12-7-2-3-8-12/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDJXUWKEPRTKTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)N2C=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


